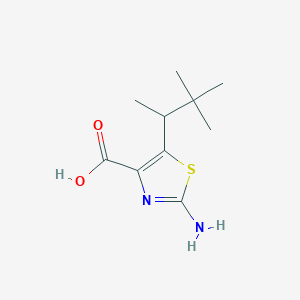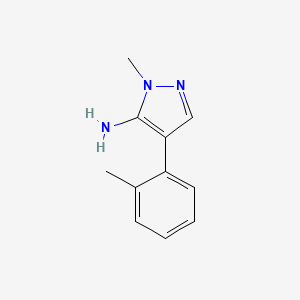
1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process would typically involve the same cyclization reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, typically using halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-phenyl-1H-pyrazol-5-amine
- 1-Methyl-4-(2-chlorophenyl)-1H-pyrazol-5-amine
- 1-Methyl-4-(2-nitrophenyl)-1H-pyrazol-5-amine
Uniqueness
1-Methyl-4-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-methyl-4-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-13-14(2)11(10)12/h3-7H,12H2,1-2H3 |
InChI Key |
LCPZFLCMTCREDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


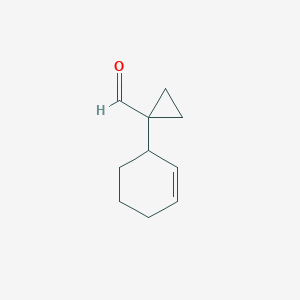
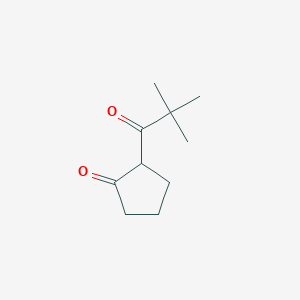

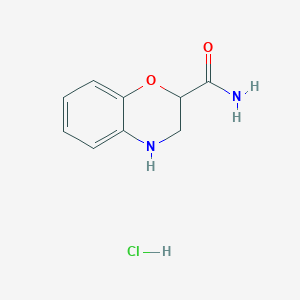
amine](/img/structure/B13305093.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
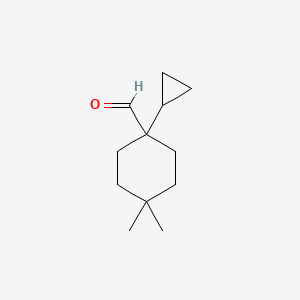
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)


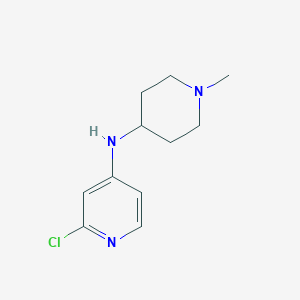
![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
![4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)
